molecular formula C17H15NO3S B12553719 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- CAS No. 143774-63-4

1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-

Cat. No.: B12553719
CAS No.: 143774-63-4
M. Wt: 313.4 g/mol
InChI Key: FZOJVCJGKMSWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)-: is a derivative of indole, a significant heterocyclic compound known for its diverse biological and pharmacological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- typically involves the reaction of indole derivatives with acetyl and phenylsulfonyl groups under specific conditions. One common method includes the Fischer indole synthesis, where indole is reacted with acetyl chloride and phenylsulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1H-Indole, 2-acetyl-3-methyl-1-(phenylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, methyl, and phenylsulfonyl groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

143774-63-4

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-3-methylindol-2-yl]ethanone

InChI

InChI=1S/C17H15NO3S/c1-12-15-10-6-7-11-16(15)18(17(12)13(2)19)22(20,21)14-8-4-3-5-9-14/h3-11H,1-2H3

InChI Key

FZOJVCJGKMSWOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.